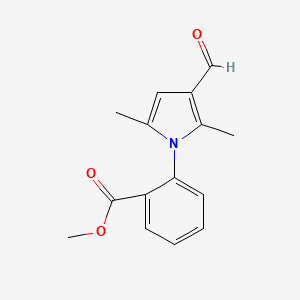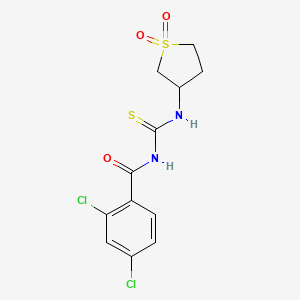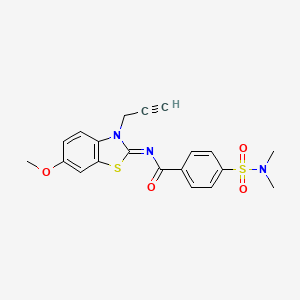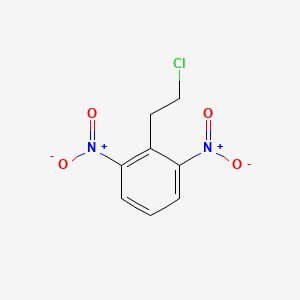![molecular formula C15H16N6O3S B2574527 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide CAS No. 2103659-62-5](/img/structure/B2574527.png)
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide, also known as CMPD-1, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide inhibits the activity of CK1δ by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes, such as cell growth and differentiation. The exact mechanism of action of 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide is still being studied, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide has also been shown to have neuroprotective effects in certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide in lab experiments is its specificity for CK1δ, which allows for the investigation of the enzyme's role in various cellular processes. However, one limitation is that 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide. One direction is the investigation of its potential therapeutic applications in various diseases, such as cancer and neurological disorders. Another direction is the development of more potent and selective inhibitors of CK1δ, which could lead to the development of more effective therapies. Additionally, the study of the mechanism of action of 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide could provide insights into the role of CK1δ in various cellular processes.
Synthesis Methods
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and it involves the use of several protective groups and purification steps to obtain the final product.
Scientific Research Applications
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes, such as the protein kinase CK1δ, which is involved in various cellular processes. 6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
6-cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-20-14(6-7-18-20)21-8-2-3-13(15(21)22)19-25(23,24)12-5-4-11(9-16)17-10-12/h4-7,10,13,19H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHCMTWZUQINJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2=O)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)

![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)
![4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B2574452.png)

![Ethyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B2574457.png)



![S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2574465.png)
